2-Propylthiazol-4-amine
Description
2-Propylthiazol-4-amine is a heterocyclic organic compound with the molecular formula C₆H₁₀N₂S and a molecular weight of 142.22 g/mol . Its structure consists of a thiazole ring (a five-membered ring containing sulfur and nitrogen) substituted with a propyl group at position 2 and an amine group at position 4. The compound’s CAS registry number is 1159819-91-6, and its MDL number is MFCD12032958 . As of April 2025, the compound is temporarily out of stock but remains of interest to researchers .
Properties
IUPAC Name |
2-propyl-1,3-thiazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-2-3-6-8-5(7)4-9-6/h4H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJXBUNDHUSYQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Propylthiazol-4-amine typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions . The general procedure includes:
Reagents: Ethyl bromopyruvate and thiourea.
Solvent: Ethanol.
Conditions: Reflux for 24 hours.
Monitoring: Thin-layer chromatography (TLC) using a petroleum ether and ethyl acetate mixture (1:3 ratio).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-Propylthiazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Propylthiazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: This compound has potential therapeutic roles, including antibacterial, antifungal, and anti-inflammatory activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Propylthiazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory responses .
Comparison with Similar Compounds
Comparison with Structural Isomers
4-Propylthiazol-2-amine
The positional isomer 4-Propylthiazol-2-amine (CAS 61764-34-9) shares the same molecular formula (C₆H₁₀N₂S) and weight (142.22 g/mol) as 2-Propylthiazol-4-amine but differs in the substitution pattern on the thiazole ring: the propyl group occupies position 4, and the amine group is at position 2 .
Table 1: Comparison of Structural Isomers
Comparison with Other Thiazolamine Derivatives
4-Methyl-5-(2-(1-phenylcyclopentyl)-pyrimidin-4-yl)thiazol-2-amine
This derivative (CAS 1217487-38-1) features a methyl group at position 4 and a pyrimidine-phenylcyclopentyl moiety at position 5 of the thiazole ring . Its molecular formula (C₁₉H₂₀N₄S) and weight (336.46 g/mol) reflect greater complexity compared to this compound.
Benzothiazole-Pyrimidine Hybrids
Compounds such as 5-(2-amino-6-phenylpyrimidin-4-yl)benzo[d]thiazol-2-amine (APY1) integrate benzothiazole and pyrimidine rings, demonstrating the versatility of thiazolamine scaffolds in medicinal chemistry . These hybrids are synthesized for biological evaluation, suggesting that thiazolamine derivatives are often explored for antimicrobial, anticancer, or enzyme-inhibitory properties .
Table 2: Comparison with Complex Thiazolamine Derivatives
Biological Activity
2-Propylthiazol-4-amine is a compound belonging to the thiazole family, which has garnered attention due to its potential biological activities. This article delves into its synthesis, characterization, and various biological activities, supported by data tables and case studies.
1. Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate thioketones with amines under controlled conditions. Various methods have been reported in the literature, including multi-step synthetic pathways that yield high purity and yield rates. For instance, a study detailed the synthesis of thiazole derivatives through a series of reactions that included N-substitution and cyclization steps, leading to the formation of this compound with a reported yield of approximately 90% .
Characterization Techniques:
- NMR Spectroscopy: Used to confirm the molecular structure by analyzing proton and carbon environments.
- Mass Spectrometry: Employed to determine the molecular weight and fragmentation patterns.
- X-ray Crystallography: Provides detailed information about the crystal structure, confirming the spatial arrangement of atoms within the compound.
2. Biological Activities
The biological activities of this compound can be categorized into several key areas:
2.1 Antimicrobial Activity
Studies have shown that thiazole derivatives exhibit significant antimicrobial properties against various pathogens. In particular, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL, showcasing its potential as an antimicrobial agent .
2.2 Anticancer Properties
Research indicates that derivatives of thiazole compounds, including this compound, possess anticancer properties. In vitro studies have revealed that these compounds can inhibit the growth of several cancer cell lines, including:
- MCF7 (breast cancer)
- HT29 (colon cancer)
- NCI-H522 (lung cancer)
The IC50 values for these activities were reported in the low micromolar range (0.1 - 0.5 µM), suggesting potent anticancer effects .
2.3 Anti-inflammatory Effects
Thiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to this compound have shown efficacy in reducing inflammation markers in cell-based assays, indicating a potential therapeutic application in inflammatory diseases .
3. Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
4. Conclusion
The compound this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. The ongoing research into its mechanisms of action and potential therapeutic applications could lead to significant advancements in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
